molecular formula C6H12ClNO2S B1282114 Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 66223-38-9

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No. B1282114
CAS RN: 66223-38-9
M. Wt: 197.68 g/mol
InChI Key: SQRLNYSSTHJCIU-UHFFFAOYSA-N
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Description

“Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 86028-91-3 . It is also known as “®-Ethyl thiazolidine-4-carboxylate hydrochloride” and has a molecular weight of 197.69 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored in various ways. For instance, Salehitabar et al. demonstrated a feasible methodology for the synthesis of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates . This involved the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature via a one-pot synthesis .


Molecular Structure Analysis

The molecular structure of “Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride” consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their ability to form a bridge between organic synthesis and medicinal chemistry . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Physical And Chemical Properties Analysis

“Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride” is a white powder with a boiling point of 289.7°C at 760 mmHg . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis of Bioactive Compounds

Thiazolidine motifs, including Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Drug Design and Development

Thiazolidin-4-one derivatives, which include Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, have been the subject of extensive research due to their significant anticancer activities . They are used in the design of multi-target enzyme inhibitors, contributing to the development of innovative anticancer agents .

Green Chemistry and Nanomaterial-based Synthesis

Various synthetic strategies, including green chemistry and nanomaterial-based synthesis, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .

Inhibition of Various Enzymes and Cell Lines

Thiazolidin-4-ones play a role in anticancer activity by inhibiting various enzymes and cell lines . This makes them valuable for research in cancer therapeutics .

Synthesis of Heterocyclic Analogues

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride can be used in the synthesis of heterocyclic analogues of the platelet activating factor . This expands its applications in medicinal chemistry .

Improvement of Drug Solubility

The low water solubility of many anticancer drugs is a significant problem that prevents their production and clinical application . Thiazolidin-4-one derivatives, including Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, can potentially be used to improve the water solubility of these drugs .

Mechanism of Action

The mechanism of action of thiazolidine derivatives is diverse due to their varied biological properties. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .

Safety and Hazards

The safety information for this compound includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

ethyl 1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLNYSSTHJCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride

CAS RN

66223-38-9
Record name 4-Thiazolidinecarboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name NSC154947
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Record name 4-(ethoxycarbonyl)-1,3-thiazolidin-3-ium chloride
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